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Compound of Interest

Compound Name: K02288

Cat. No.: B612290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

K02288 is a potent and selective small molecule inhibitor of bone morphogenetic protein (BMP)

type I receptors.[1][2][3] This technical guide provides an in-depth overview of its selectivity

profile, detailing its activity against various kinases and its impact on cellular signaling

pathways.

Quantitative Selectivity Data
The inhibitory activity of K02288 has been quantified against a panel of kinases, demonstrating

high affinity for BMP type I receptors.

Table 1: Inhibitory Activity (IC₅₀) of K02288 against BMP
Receptors
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Target IC₅₀ (nM)

ALK2 (ACVR1) 1.1[1][2][3]

ALK1 1.8[1][2][3]

ALK6 6.4[1][2][3]

ALK3 34.4[2]

ActRIIA 220[2]

ALK4 302[2]

ALK5 321[2]

Table 2: Kinome-Wide Selectivity of K02288
A broader screening of K02288 against a panel of 200-250 recombinant human kinases

revealed a favorable selectivity profile.[4][5][6][7] At a concentration of 0.1 µM, K02288 showed

greater than 50% inhibition against only ABL and ARG (ABL2).[5] At a higher concentration of 1

µM, only six additional kinases were inhibited by more than 50%.[5] This indicates a high

degree of selectivity for the BMP type I receptors over the wider kinome.

Mechanism of Action and Signaling Pathway
K02288 functions as an ATP-mimetic inhibitor, binding to the kinase hinge region of BMP type I

receptors like ALK2.[5][8] This binding prevents the phosphorylation of downstream signaling

molecules, specifically Smad1/5/8, thereby inhibiting the canonical BMP signaling pathway.[1]

[4][5][9] Notably, K02288 does not significantly affect the transforming growth factor-beta (TGF-

β) signaling pathway, which proceeds through Smad2/3 phosphorylation.[4][6][9]
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Caption: K02288 inhibits the canonical BMP signaling pathway.
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Experimental Protocols
The selectivity profile of K02288 has been established through a series of key experiments.

In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of K02288 against

purified kinases.

Methodology: Recombinant human kinase domains are incubated with a specific substrate and

ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate,

often using radiometric or luminescence-based methods. To determine the IC₅₀, the assay is

performed with varying concentrations of K02288. The resulting data is plotted as percent

inhibition versus inhibitor concentration, and the IC₅₀ value is calculated from the dose-

response curve. For broader selectivity profiling, this assay is performed across a large panel

of kinases.[5][6][7][10]
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Caption: Workflow for in vitro kinase inhibition assay.

Cellular Smad Phosphorylation Assay (Western Blot)
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Objective: To assess the ability of K02288 to inhibit BMP-induced Smad phosphorylation in a

cellular context.

Methodology: A suitable cell line, such as C2C12 cells, is treated with varying concentrations of

K02288 before stimulation with a BMP ligand (e.g., BMP4 or BMP9).[1][5][8][9] After a defined

incubation period, the cells are lysed, and the total protein is extracted. The levels of

phosphorylated Smad1/5/8 and total Smad1/5/8 are then determined by Western blotting using

specific antibodies. The reduction in the ratio of phosphorylated Smad to total Smad in the

presence of K02288 indicates its inhibitory activity in cells.[5][9]

BMP Response Element (BRE) Luciferase Reporter
Assay
Objective: To quantify the inhibition of BMP-induced transcriptional activity by K02288.

Methodology: Cells are transiently transfected with a reporter plasmid containing a BMP

response element (BRE) driving the expression of a luciferase gene.[5][9] The cells are then

pre-treated with different concentrations of K02288, followed by stimulation with a BMP ligand.

The transcriptional activity of the BRE is quantified by measuring the luminescence produced

by the luciferase enzyme. A decrease in luminescence in the presence of K02288 indicates

inhibition of the BMP signaling pathway.[5][9]

In summary, K02288 is a highly selective inhibitor of BMP type I receptors, with a well-

characterized mechanism of action and a favorable kinome-wide selectivity profile. This makes

it a valuable chemical probe for studying BMP signaling and a potential starting point for the

development of therapeutics for diseases associated with dysregulated BMP signaling, such as

fibrodysplasia ossificans progressiva (FOP).[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.selleckchem.com/products/k02288.html
https://www.tocris.com/products/k-02288_4986
https://www.medchemexpress.com/K02288.html
https://pubmed.ncbi.nlm.nih.gov/23646137/
https://pubmed.ncbi.nlm.nih.gov/23646137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639963/
https://www.researchgate.net/publication/236640018_A_New_Class_of_Small_Molecule_Inhibitor_of_BMP_Signaling
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0062721
https://pmc.ncbi.nlm.nih.gov/articles/PMC4363482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4363482/
https://www.researchgate.net/figure/K02288-selectively-inhibits-BMP-signaling-A-K02288-and-LDN-193189-inhibited-BMP4_fig3_236640018
https://www.confluencediscovery.com/wp-content/uploads/2015/02/Confluence-Discovery-SLAS-2015-Poster-1029.pdf
https://www.benchchem.com/product/b612290#what-is-the-selectivity-profile-of-k02288
https://www.benchchem.com/product/b612290#what-is-the-selectivity-profile-of-k02288
https://www.benchchem.com/product/b612290#what-is-the-selectivity-profile-of-k02288
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612290?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

